2-Pentyl butyrate chemical properties and structure
2-Pentyl butyrate chemical properties and structure
This guide provides an in-depth technical analysis of 2-Pentyl butyrate (CAS: 60415-61-4), a branched-chain ester critical to the flavor and fragrance industries.[1]
Chemical Class: Carboxylic Acid Ester | CAS: 60415-61-4 | Formula: C
Executive Summary
2-Pentyl butyrate (systematically pentan-2-yl butanoate ) is a colorless, hydrophobic liquid ester characterized by a diffusive, ethereal, and fruity odor profile reminiscent of banana, apricot, and tropical nuances.[1] Unlike its linear isomer (n-pentyl butyrate), the branching at the alpha-carbon of the alcohol moiety introduces a chiral center, influencing both its volatility and enzymatic interaction potential.[1] Primarily utilized as a high-impact flavoring agent (FEMA 3893), it serves as a vital component in reconstructing complex fruit profiles in food science and is a target molecule for biocatalytic synthesis research.[1]
Molecular Architecture & Stereochemistry
The molecule consists of a butyric acid headgroup esterified with 2-pentanol.[1][7] The structural distinctiveness arises from the secondary alkyl group, which creates steric hindrance around the ester bond compared to primary analogs.[1]
Structural Identification[1][7][8]
-
Synonyms: 1-Methylbutyl butyrate, sec-Amyl butyrate[1]
-
SMILES: CCCC(C)OC(=O)CCC
Stereochemical Implications
The C2 position of the pentyl chain is a stereogenic center.[1] Commercial preparations are typically racemic mixtures of (
-
(
)-Enantiomer: Often associated with sharper, greener notes.[1] -
(
)-Enantiomer: Typically exhibits sweeter, riper fruit characteristics.[1]
Visualization: Structural Topology
The following diagram illustrates the connectivity and the chiral center (*) location.[1]
[1]
Physicochemical Profile
The following data represents the consensus values for the racemic mixture.
| Property | Value | Unit | Notes |
| Molecular Weight | 158.24 | g/mol | |
| Boiling Point | 185 – 186 | °C | @ 760 mmHg [1] |
| Boiling Point (Red.) | 58 – 59 | °C | @ 9 mmHg [2] |
| Density | 0.862 – 0.868 | g/cm³ | @ 25°C [1] |
| Refractive Index | 1.409 – 1.415 | [1] | |
| Flash Point | ~52 (126) | °C (°F) | Closed Cup (Est).[1][3][4][6][8][9][10] Note: Some SDS cite lower values; handle as Flammable. [2] |
| LogP (o/w) | 3.18 | - | Calculated; Highly lipophilic [2] |
| Solubility | Insoluble | Water | < 0.1 g/L |
| Solubility | Soluble | Organic | Ethanol, Propylene Glycol, Oils |
Synthetic Pathways & Manufacturing
Synthesis is achieved primarily through Fischer esterification or, increasingly, via green biocatalytic routes to preserve "natural" labeling status in flavor applications.[1]
Chemical Synthesis (Fischer Esterification)
The industrial standard involves the acid-catalyzed condensation of butyric acid and 2-pentanol.[1][6]
-
Catalyst: Sulfuric acid (
) or -Toluenesulfonic acid ( -TSA).[1] -
Conditions: Reflux with a Dean-Stark trap to remove water (azeotropic distillation) and shift equilibrium to the product.
-
Yield: Typically >90% after neutralization and fractional distillation.[1]
Biocatalytic Synthesis (Enzymatic)
For high-value "natural" flavor labeling, lipase-mediated esterification is preferred.[1][6]
-
Enzyme: Candida antarctica Lipase B (CALB) (immobilized).[1]
-
Solvent: Solvent-free or non-polar media (e.g., heptane).[1]
-
Mechanism: The enzyme acts via a Ping-Pong Bi-Bi mechanism, forming an acyl-enzyme intermediate with butyric acid before transferring the acyl group to the secondary alcohol (2-pentanol).[1][6]
Visualization: Reaction Logic
Analytical Characterization
Identification of 2-pentyl butyrate in complex matrices (e.g., fruit extracts) relies on Mass Spectrometry (GC-MS) and NMR.[1]
Mass Spectrometry (EI, 70eV)
The fragmentation pattern is distinct due to the secondary alkyl chain.[1]
-
Molecular Ion (
): m/z 158 (often weak or absent).[1] -
Base Peak: Typically m/z 43 (
) or m/z 71 ( ), derived from the butyryl group.[1] -
Diagnostic Fragments:
Nuclear Magnetic Resonance ( H NMR)
-
4.8 - 5.0 ppm (1H, m): The methine proton at the chiral center (
).[1] This downfield shift is diagnostic of the ester linkage at a secondary carbon.[1] -
2.2 ppm (2H, t): Alpha-methylene protons of the butyrate chain (
).[1] - 1.2 ppm (3H, d): Methyl doublet attached to the chiral center.[1]
Applications & Regulatory Status
Flavor & Fragrance[1][3]
-
Profile: 2-Pentyl butyrate provides a "lift" to fruit flavors, specifically bridging the gap between green (unripe) and estery (ripe) notes in banana, pineapple, and strawberry formulations.[1]
-
Usage Levels: Typically 1-10 ppm in finished products; up to 100 ppm in concentrates.[1]
Regulatory Grounding[1]
-
FEMA Number: 3893 [3][3]
-
JECFA Number: 1142[3]
-
FDA Status: 21 CFR 172.515 (Synthetic flavoring substances and adjuvants) [4].[1]
-
EU Status: Registered as a flavoring substance (FL 09.658).[1]
Safety & Handling Protocols
Signal Word: WARNING
-
Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation).[1]
-
Storage: Store in a cool, dry, well-ventilated area under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation.[1]
-
PPE: Solvent-resistant gloves (Nitrile) and safety goggles are mandatory.[1]
References
-
The Good Scents Company. (2023).[1] 2-Pentyl butyrate: Physicochemical Properties and Organoleptics. Retrieved from
-
ChemicalBook. (2024).[1] 2-Pentyl Butyrate CAS 60415-61-4 Data. Retrieved from [1]
-
Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 3893.[1]
-
U.S. Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21, Sec.[1] 172.515.[1] Retrieved from [1]
Sources
- 1. 2-Pentyl butanoate | C9H18O2 | CID 43263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-PENTYL BUTYRATE(60415-61-4) 13C NMR [m.chemicalbook.com]
- 3. 2-pentyl butyrate, 60415-61-4 [thegoodscentscompany.com]
- 4. Butanoic acid, 1-methylbutyl ester (CAS 60415-61-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Pentyl butyrate 60415-61-4 [sigmaaldrich.com]
- 6. Showing Compound 1-Methylbutyl butanoate (FDB018751) - FooDB [foodb.ca]
- 7. Buy Pentyl butyrate | 540-18-1 [smolecule.com]
- 8. 2-PENTYL BUTYRATE | 60415-61-4 [chemicalbook.com]
- 9. 2-methyl butyl butyrate, 51115-64-1 [thegoodscentscompany.com]
- 10. Pentyl butyrate - Wikipedia [en.wikipedia.org]
